4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol

Thioredoxin reductase inhibition SH-SY5Y neuroblastoma Anticancer target engagement

4-Amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol (CAS 1554826-06-0) is a synthetic low-molecular-weight heterocyclic building block (C₇H₇N₅OS; MW 209.23 g/mol) featuring a 1,3,5-triazine-2-thiol core substituted at position 6 with a 4-methyl-1,3-oxazol-5-yl moiety and at position 4 with an amino group. The compound belongs to the broader class of triazine-azole hybrids, which have attracted interest as kinase inhibitor scaffolds and antiproliferative agents.

Molecular Formula C7H7N5OS
Molecular Weight 209.23 g/mol
Cat. No. B13205253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol
Molecular FormulaC7H7N5OS
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)C2=NC(=S)N=C(N2)N
InChIInChI=1S/C7H7N5OS/c1-3-4(13-2-9-3)5-10-6(8)12-7(14)11-5/h2H,1H3,(H3,8,10,11,12,14)
InChIKeyYRLXDOGSJXUMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol: Core Specifications and Heterocyclic Scaffold Context for Procurement


4-Amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol (CAS 1554826-06-0) is a synthetic low-molecular-weight heterocyclic building block (C₇H₇N₅OS; MW 209.23 g/mol) featuring a 1,3,5-triazine-2-thiol core substituted at position 6 with a 4-methyl-1,3-oxazol-5-yl moiety and at position 4 with an amino group. The compound belongs to the broader class of triazine-azole hybrids, which have attracted interest as kinase inhibitor scaffolds and antiproliferative agents [1]. Its thiol tautomer (1,3,5-triazine-2(1H)-thione) imparts unique reactivity and metal-coordination properties relative to analogous triazinones or simple phenyl-substituted triazines. The presence of the 4-methyloxazole ring provides specific hydrogen-bond acceptor and π-stacking geometries that are absent in non-heterocyclic or regioisomeric analogs [2].

Why Generic Substitution of 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol Is Not Recommended for Empirical Research


Within the 4-amino-1,3,5-triazine-2-thiol family, even superficially minor alterations—such as replacing the 4-methyloxazole with a regioisomeric 5-methylisoxazole, exchanging the oxazole oxygen for thiazole sulfur, or substituting the heterocycle with a simple phenyl or methyl group—can produce large shifts in target binding, cellular activity, and metabolic stability [1]. The thiol/thione group at position 2 differentiates this series from the structurally similar 1,3,5-triazin-2-one analogs (where a carbonyl replaces the thiocarbonyl), fundamentally altering hydrogen-bonding capacity, metal chelation potential, and susceptibility to oxidative metabolism [2]. The quantitative differences documented below demonstrate that in-class compounds are not interchangeable when assay context, selectivity profile, or synthetic elaboration route is considered.

Product-Specific Quantitative Evidence Guide: 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol vs. Closest Analogs


TrxR1 Enzyme Inhibition: 4-Methyloxazole-Triazine-2-thiol vs. Gold(I)-Based Positive Control Auranofin

In a direct enzymatic assay measuring thioredoxin reductase 1 (TrxR1) inhibition in human SH-SY5Y neuroblastoma cells using DTNB as substrate (15 min preincubation, 20 min measurement), 4-Amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol exhibits an IC₅₀ of 200,000 nM, which is approximately 44-fold weaker than the gold(I)-containing clinical TrxR inhibitor auranofin (IC₅₀ ≈ 4,500 nM under comparable conditions) [1]. This quantitative difference positions the compound as a useful low-potency probe or negative-control scaffold for TrxR1 assay development, where strong inhibition would confound mechanistic deconvolution.

Thioredoxin reductase inhibition SH-SY5Y neuroblastoma Anticancer target engagement

Heterocyclic Substituent Effect: 4-Methyloxazole vs. 5-Methylisoxazole Regioisomer on Calculated Physicochemical Parameters

The 4-methyl-1,3-oxazol-5-yl substituent in the target compound positions the oxazole nitrogen and oxygen atoms in a 1,3-relationship relative to the point of triazine attachment, creating a distinct hydrogen-bond acceptor geometry compared to the 5-methyl-1,2-oxazol-3-yl regioisomer (isoxazole), where N and O are in a 1,2-arrangement [1]. This regioisomeric difference is documented as a critical determinant of kinase ATP-binding site complementarity in triazine-azole hybrids, with the 1,3-oxazole orientation predicted to allow deeper insertion into the adenine pocket of certain kinases (e.g., Aurora A, PI3Kα) compared to the isoxazole isomer [2]. While no matched-pair biochemical data are publicly available, patent landscape analysis indicates that the 1,3-oxazole regiochemistry is preferentially claimed for c-KIT and Aurora kinase inhibitor programs over the 1,2-oxazole (isoxazole) arrangement [3].

Regioisomeric differentiation Hydrogen-bond acceptor topology Medicinal chemistry SAR

Oxazole (O) vs. Thiazole (S) Heteroatom Replacement: Impact on Metal Chelation and TrxR Target Engagement

The replacement of the oxazole oxygen with sulfur (producing the thiazole analog 4-amino-6-(4-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol, CAS 1554827-31-4) alters the heterocycle's dipole moment, lipophilicity (ΔlogP ≈ +0.5 estimated for thiazole vs. oxazole), and metal-binding preference . TrxR is a selenoenzyme with a redox-active selenocysteine residue; thiol-reactive electrophiles and soft metal complexes (Au, Pt) are known to inhibit TrxR potently through selenocysteine modification. The oxazole oxygen is a harder Lewis base than thiazole sulfur, and computational predictions suggest the oxazole-containing scaffold has reduced thiophilic reactivity toward the TrxR selenolate nucleophile compared to the thiazole analog [1]. This is consistent with the observed modest TrxR IC₅₀ of 200 µM for the oxazole compound—a value that may reflect a non-covalent binding mode rather than irreversible selenocysteine modification seen with gold(I) or thiazole-thiol conjugates [2].

Thiazole-oxazole isosterism Metal chelation TrxR pharmacophore

Thiol (C=S) vs. Ketone (C=O) Core Differentiation: Synthetic Versatility and Reactivity

At the 2-position of the triazine ring, the target compound bears a thiol/thione group, whereas the closely related CAS 1549584-06-6 (4-amino-6-(4-methyl-1,3-oxazol-5-yl)-1H-1,3,5-triazin-2-one) bears a ketone . The C=S functional group is a significantly softer Lewis base than C=O, enabling selective coordination to soft transition metals (Au⁺, Pt²⁺, Pd²⁺), which has been exploited in the synthesis of triazine-based metallodrugs and asymmetric catalysts [1]. Furthermore, the thiol group serves as a handle for S-alkylation and S-arylation chemistry, allowing modular diversification of the triazine core, whereas the 2-one analog requires activation (e.g., conversion to a chlorotriazine intermediate) for analogous derivatization [2]. This chemical handle difference is directly relevant to procurement decisions when the compound is intended for library synthesis or conjugate chemistry.

Thiol-ketone isosterism Synthetic building block utility Metal-binding capacity

High-Value Research and Industrial Application Scenarios for 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol


Negative Control and Assay Calibration Standard for Thioredoxin Reductase 1 (TrxR1) High-Throughput Screens

The well-defined, modest TrxR1 IC₅₀ of 200 µM makes this compound a reliable negative control for HTS campaigns targeting TrxR1 in SH-SY5Y or analogous neuroblastoma models. Unlike vehicle-only controls, the compound provides a quantitative benchmark for Z'-factor calculations and hit threshold determination, ensuring that weak, non-specific assay interference is not misclassified as a screening hit. Procurement of a characterized batch supports assay validation and inter-laboratory reproducibility [1].

Non-Covalent TrxR Pharmacophore Probe for Mechanistic Discrimination in Covalent Inhibitor Discovery

Because the oxazole-containing scaffold lacks the strong thiophilic reactivity of thiazole or metal-based TrxR inhibitors, this compound can be deployed in washout experiments and time-dependent inhibition assays to distinguish reversible, non-covalent target engagement (expected for this compound) from irreversible, covalent modification. This mechanistic discrimination is essential for prioritizing covalent inhibitor series versus reversible scaffold optimization in TrxR-targeted anticancer programs [1].

Triazine-azole Library Synthesis Starting Material Exploiting Thiol-based Diversification Chemistry

The free thiol at position 2 permits direct S-alkylation, S-arylation, or metal coordination without pre-activation, enabling efficient one-step diversification to generate focused libraries of triazine-azole hybrids. This synthetic efficiency is advantageous over the corresponding 1,3,5-triazin-2-one analog, which requires conversion to a chlorotriazine intermediate prior to nucleophilic displacement. Procurement of this building block supports structure-activity relationship (SAR) exploration and patent SAR generation in kinase inhibitor discovery [2][3].

Regioisomeric Selectivity Standard for Oxazole-based Kinase Inhibitor Fragment Screening

The 1,3-oxazole regioisomer represents a specific pharmacophoric geometry that maps onto the adenine-binding region of multiple kinases (Aurora A, c-KIT, PI3Kα). Using this compound as a fragment or scaffold-hopping starting point, and comparing it directly with the corresponding 1,2-oxazole (isoxazole) regioisomer, allows medicinal chemistry teams to establish structure-selectivity relationships early in the hit-to-lead process. Patent literature indicates preferential intellectual property protection for the 1,3-oxazole orientation in kinase programs [2].

Quote Request

Request a Quote for 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.